molecular formula C13H16ClNO3S B12339650 (2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-(ethanesulfonyl)prop-2-en-1-one

(2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-(ethanesulfonyl)prop-2-en-1-one

Cat. No.: B12339650
M. Wt: 301.79 g/mol
InChI Key: SHPQZAKTFJMRNU-XFXZXTDPSA-N
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Description

(2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-(ethanesulfonyl)prop-2-en-1-one is a chemical compound characterized by its unique structure, which includes a chlorophenyl group, a dimethylamino group, and an ethanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-(ethanesulfonyl)prop-2-en-1-one typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzaldehyde with dimethylamine and ethanesulfonyl chloride under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-(ethanesulfonyl)prop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

(2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-(ethanesulfonyl)prop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-(ethanesulfonyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-1-(4-bromophenyl)-3-(dimethylamino)-2-(ethanesulfonyl)prop-2-en-1-one
  • (2Z)-1-(4-fluorophenyl)-3-(dimethylamino)-2-(ethanesulfonyl)prop-2-en-1-one
  • (2Z)-1-(4-methylphenyl)-3-(dimethylamino)-2-(ethanesulfonyl)prop-2-en-1-one

Uniqueness

Compared to similar compounds, (2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-(ethanesulfonyl)prop-2-en-1-one is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H16ClNO3S

Molecular Weight

301.79 g/mol

IUPAC Name

(Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-ethylsulfonylprop-2-en-1-one

InChI

InChI=1S/C13H16ClNO3S/c1-4-19(17,18)12(9-15(2)3)13(16)10-5-7-11(14)8-6-10/h5-9H,4H2,1-3H3/b12-9-

InChI Key

SHPQZAKTFJMRNU-XFXZXTDPSA-N

Isomeric SMILES

CCS(=O)(=O)/C(=C\N(C)C)/C(=O)C1=CC=C(C=C1)Cl

Canonical SMILES

CCS(=O)(=O)C(=CN(C)C)C(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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